Cas no 26266-77-3 (1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)-)

1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)- structure
26266-77-3 structure
Product Name:1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)-
CAS No:26266-77-3
MF:C20H34O
MW:290.48336648941
CID:266229
PubChem ID:21117614
Update Time:2025-04-19

1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)- Chemical and Physical Properties

Names and Identifiers

    • 1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)-
    • Dihydroabietyl alcohol
    • Dihydroabietyl alcohol (technical Mix)
    • DIHYDROABIETYL ALCOHOL TECH. GRADE
    • DIHYDROABIETYL ALCOHOL TECH. GRADE+
    • ABITOL
    • ABITOL TECH
    • dihydro-abietylalcoho
    • hydroabietyl alcohol
    • UNII-6770B58N0V
    • 1-Phenanthrenemethanol,dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-
    • [(1R, 4aR, 4bS, 10aR)-1, 4a-dimethyl-7-propan-2-yl-2, 3, 4, 4b, 5, 6, 7, 9, 10, 10a-decahydrophenanthren-1-yl]methanol
    • Q27264084
    • Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol
    • [(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthren-1-yl]methanol
    • DTXSID6051936
    • 26266-77-3
    • (1R-(1alpha,4Abeta,4balpha,10aalpha))-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
    • 1-Phenanthrenemethanol, dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-
    • EINECS 247-574-0
    • 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)-
    • [(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol
    • HYDROABIETYL ALCOHOL [INCI]
    • Abietyl alcohol, dihydro-
    • Arbitol E
    • 6770B58N0V
    • Inchi: 1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18-,19-,20+/m0/s1
    • InChI Key: FLMIYUXOBAUKJM-IUHBKHCYSA-N
    • SMILES: OC[C@]1(C)CCC[C@]2(C)[C@H]3CCC(C(C)C)C=C3CC[C@H]21

Computed Properties

  • Exact Mass: 290.26100
  • Monoisotopic Mass: 290.261
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.6
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Density: 0.98
  • Boiling Point: 387.4°Cat760mmHg
  • Flash Point: 131.3°C
  • Refractive Index: 1.519
  • PSA: 20.23000
  • LogP: 5.19380

1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AZ95823-100mg
1-Phenanthrenemethanol,dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-
26266-77-3
100mg
$149.00 2024-04-20
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